molecular formula C19H15N3O3S B2370512 (2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide CAS No. 352346-10-2

(2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B2370512
CAS No.: 352346-10-2
M. Wt: 365.41
InChI Key: HZFJLOJKBSSPHT-FMIVXFBMSA-N
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Description

The compound (2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide features a thiazole ring substituted with a 5-methyl-4-phenyl group and an enamide linkage to a 4-nitrophenyl moiety. Its structural framework combines electron-withdrawing (nitro group) and aromatic components, which are critical for interactions in pharmacological or material science applications.

Properties

IUPAC Name

(E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-13-18(15-5-3-2-4-6-15)21-19(26-13)20-17(23)12-9-14-7-10-16(11-8-14)22(24)25/h2-12H,1H3,(H,20,21,23)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFJLOJKBSSPHT-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a propene amide linkage, and a nitrophenyl substituent. Its molecular formula is C16H16N4OSC_{16}H_{16}N_4OS, with a molecular weight of approximately 320.39 g/mol. The structural characteristics suggest potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : This can be achieved through the reaction of α-haloketones with thiourea.
  • Introduction of the Nitro Group : The nitrophenyl group is introduced via electrophilic substitution.
  • Formation of the Propene Amide : The final step involves coupling reactions to form the amide bond.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular:

  • Antibacterial Effects : Studies have shown that thiazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer activity. For instance:

  • Cytotoxicity Assays : Compounds within this class have been tested against various cancer cell lines, displaying promising cytotoxic effects .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways related to inflammation and apoptosis.

Study 1: Antimicrobial Evaluation

A recent study evaluated various thiazole derivatives for their antibacterial properties against Pseudomonas aeruginosa and Escherichia coli. The most active compound demonstrated an MIC of 0.21 µM, indicating strong antibacterial potential .

Study 2: Cytotoxicity Testing

In another investigation, a series of thiazole derivatives were screened for cytotoxicity using MTT assays on HaCat and Balb/c 3T3 cells. Results indicated that certain derivatives exhibited significant cytotoxic effects, warranting further exploration into their anticancer potential .

Data Summary

PropertyValue
Molecular FormulaC16H16N4OSC_{16}H_{16}N_4OS
Molecular Weight320.39 g/mol
Antibacterial MIC0.21 µM
Cytotoxicity (IC50)Varies by derivative

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazole derivatives, including (2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds with similar thiazole structures have been reported to target specific pathways involved in cancer cell proliferation and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Thiazole derivatives are known to possess activity against various bacterial and fungal strains. Preliminary studies suggest that this compound may inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans .

Enzyme Inhibition

In biological assays, this compound has been studied for its potential as an enzyme inhibitor. It may interact with enzymes involved in metabolic pathways, which could be useful for developing therapeutic agents targeting metabolic disorders .

Synthesis of Novel Materials

The compound serves as a building block for synthesizing more complex organic materials. Its unique structural features allow it to be incorporated into polymers and other materials that may exhibit enhanced properties such as conductivity or improved mechanical strength .

Case Studies and Research Findings

StudyFocusFindings
Salian et al. (2017)Anticancer ActivityDemonstrated significant inhibition of cancer cell lines with thiazole derivatives .
MDPI Study (2022)Antimicrobial PropertiesReported effective inhibition against various microbial strains .
PMC Article (2023)Enzyme InhibitionIdentified potential mechanisms for enzyme modulation by thiazole compounds .

Comparison with Similar Compounds

Structural Analogues with Thiazole-Ester/Amide Linkages

Key analogs from share the thiazole-enamide core but differ in substituents:

Compound ID Substituents on Thiazole Molecular Formula Molecular Weight Key Features
Target Compound 5-methyl-4-phenyl Not provided Not provided Nitro group enhances polarity
BA64673 4-(4-methoxyphenyl) C₁₉H₁₅N₃O₄S 381.41 Methoxy group increases solubility
BA89271 4,5-diphenyl C₂₄H₁₇N₃O₃S 427.48 Bulkier aromatic substituents
BE76998 Ethyl ester at thiazole-4-yl C₁₆H₁₅N₃O₅S 361.37 Ester group alters hydrophilicity

Key Observations :

  • BA64673 : The 4-methoxyphenyl group likely enhances solubility compared to the target compound’s 5-methyl-4-phenyl substitution due to the methoxy group’s electron-donating nature .

Enamide Derivatives with Varied Aromatic Substitutions

  • (2E)-N-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide ():
    • Replaces the thiazole ring with a 4-fluorophenyl group.
    • The absence of a heterocyclic ring reduces hydrogen-bonding capacity, which may lower melting points compared to thiazole-containing analogs .

Heterocyclic Variants with Triazole or Pyrazole Cores

  • Triazole Derivatives (): N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides exhibit sulfur-containing triazole rings.
  • Pyrazol-3-one Derivatives (): Feature a pyrazole ring with a nitro group (e.g., Compound-1: C₁₃H₁₁N₃O₄).

Physicochemical and Spectroscopic Comparisons

  • Melting Points :
    • Pyrazol-3-one derivatives (e.g., Compound-1 in ) melt at 170°C, suggesting strong intermolecular interactions due to nitro and carbonyl groups .
    • Thiazole-enamide analogs (e.g., BA64673) likely exhibit similar or higher melting points depending on crystallinity.
  • IR Spectroscopy :
    • The nitro group (ν ~1552 cm⁻¹) and carbonyl (ν ~1702 cm⁻¹) in align with the target compound’s expected spectral features .

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